molecular formula C7H3BrFNS B7900714 3-Bromo-2-fluorophenylisothiocyanate

3-Bromo-2-fluorophenylisothiocyanate

Cat. No.: B7900714
M. Wt: 232.07 g/mol
InChI Key: ASLKYOSUQGDVCM-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylisothiocyanate (CAS 1517289-83-6) is a synthetic aromatic isothiocyanate with a molecular formula of C 7 H 3 BrFNS and a molecular weight of 232.07 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Isothiocyanates (ITCs) are a class of bioactive compounds intensively studied for their chemopreventive properties. Research indicates that ITCs can operate through multiple, interconnected mechanisms to inhibit carcinogenesis . A primary mechanism involves the modulation of cellular biotransformation enzymes. ITCs are known to induce the expression of Phase 2 detoxification enzymes, such as glutathione S-transferase (GST) and quinone reductase (NQO1), by activating the Nrf2 signaling pathway, which enhances the clearance of potential carcinogens . Beyond detoxification, this compound's research value extends to its potential to influence other critical pathways. ITCs have been demonstrated to inhibit the pro-inflammatory transcription factor NF-κB, a key mediator in chronic inflammation linked to cancer development . Furthermore, structural analogs can induce cell cycle arrest and promote apoptosis in cultured cancer cells, with the specific biological activity being highly dependent on the unique side-chain structure of the ITC . The distinct structure of this compound, characterized by its bromo and fluoro substituents, makes it a valuable chemical tool for probing structure-activity relationships and investigating these diverse mechanisms in experimental settings. Handling Note: This compound is classified as hazardous and carries the signal word "Danger." Key hazard statements include H330 (fatal if inhaled), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H315-H319 (causes skin and serious eye irritation). Appropriate personal protective equipment and handling in a well-ventilated area are essential .

Properties

IUPAC Name

1-bromo-2-fluoro-3-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLKYOSUQGDVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Thiophosgene

Thiophosgene (CSCl₂) remains a classical reagent for converting anilines to isothiocyanates. For 3-bromo-2-fluoroaniline, the protocol involves:

  • Slow addition of thiophosgene to a cooled (−5°C) solution of the aniline in anhydrous dichloromethane.

  • Stirring at room temperature for 4–6 hours to ensure complete conversion.

  • Work-up with aqueous sodium bicarbonate to neutralize HCl byproducts.

This method typically achieves yields of 65–75%, though thiophosgene’s toxicity necessitates stringent safety protocols.

Carbon Disulfide/Ethyl Chlorocarbonate Route

A safer alternative employs carbon disulfide (CS₂) and ethyl chlorocarbonate:

  • Formation of dithiocarbamate : 3-Bromo-2-fluoroaniline reacts with CS₂ in the presence of triethylamine, yielding a dithiocarbamate intermediate.

  • Chlorination : Ethyl chlorocarbonate converts the dithiocarbamate to the isothiocyanate via elimination of CO₂ and EtSH.

This two-step process offers moderate yields (60–70%) but avoids highly toxic reagents.

Thiocarbamoyl Intermediate-Based Synthesis

Phosphorus Pentasulfide-Mediated Conversion

The patent US4248869A details a route applicable to halogenated anilines:

  • Thiocarbamoylation : Treat 3-bromo-2-fluorophenylcarbamide with phosphorus pentasulfide (P₄S₁₀) in chlorobenzene at 80–100°C for 2 hours.

  • Isothiocyanate formation : Heat the thiocarbamoyl intermediate with aqueous sodium hydroxide, followed by acidification to precipitate the product.

This method achieves yields up to 68%, with the key advantage of avoiding gaseous CS₂.

Dialkylthiocarbamoyl Halogenide Route

Alternative thiocarbamoylating agents like diethylthiocarbamoyl chloride can be used:

  • Reaction : 3-Bromo-2-fluoroaniline reacts with diethylthiocarbamoyl chloride in tetrahydrofuran under reflux.

  • Cyclization : The intermediate undergoes base-mediated cyclization to release the isothiocyanate.

Yields here are comparable (65–70%), though scalability may be limited by reagent cost.

Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Safety ConcernsScalability
ThiophosgeneCSCl₂65–75High toxicityModerate
CS₂/Ethyl chlorocarbonateCS₂, ClCO₂Et60–70ModerateHigh
P₄S₁₀ routeP₄S₁₀, NaOH65–68Moisture-sensitiveModerate
Dialkylthiocarbamoyl(Et₂N)₂CCl60–65Cost-prohibitiveLow

Key Observations :

  • The CS₂/ethyl chlorocarbonate method balances safety and yield, making it preferable for lab-scale synthesis.

  • Phosphorus pentasulfide offers a viable alternative but requires anhydrous conditions.

Spectroscopic Characterization and Validation

Successful synthesis of this compound is confirmed via:

  • ¹H NMR : Aromatic protons appear as doublets due to coupling with fluorine (δ 7.2–7.8 ppm).

  • FT-IR : Strong absorption at ~2050 cm⁻¹ (N=C=S stretch).

  • MS (ESI) : Molecular ion peak at m/z 249 [M+H]⁺ (calculated for C₇H₄BrFNS⁺: 248.93).

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The electron-withdrawing bromo and fluoro groups deactivate the aromatic ring, necessitating elevated temperatures for thiocyanation. However, prolonged heating risks decomposition, requiring precise temperature control.

Purification Techniques

Chromatography on silica gel (eluent: CH₂Cl₂/hexane) effectively removes unreacted aniline and polymeric byproducts. Recrystallization from i-propanol/CHCl₃ mixtures yields high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluorophenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in various coupling reactions.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of thiourea linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of stable thiourea, carbamate, or dithiocarbamate linkages, depending on the nucleophile involved. The presence of bromine and fluorine atoms further enhances the electrophilicity of the isothiocyanate group, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluorophenylisothiocyanate is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern can lead to different reactivity profiles and product distributions compared to its isomers .

Biological Activity

3-Bromo-2-fluorophenylisothiocyanate (BFPI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

BFPI is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an isothiocyanate functional group. The structure can be represented as follows:

C7H4BrFNS\text{C}_7\text{H}_4\text{BrF}\text{N}\text{S}

This configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of BFPI is primarily attributed to its electrophilic isothiocyanate group. This group can react with nucleophiles in biomolecules, leading to modifications that may alter biological pathways. The potential mechanisms include:

  • Covalent Bond Formation : The isothiocyanate group can form covalent bonds with amino groups in proteins, affecting their function.
  • Inhibition of Enzymatic Activity : BFPI may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially through disruption of microbial cell integrity.

Anticancer Properties

BFPI has been investigated for its anticancer effects across various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation. For instance:

  • IC50 Values : Studies have reported IC50 values ranging from 7 to 20 µM against different cancer types, demonstrating significant cytotoxicity (Table 1) .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.41
PC3 (Prostate)9.71
HepG2 (Liver)14.00

Antimicrobial Activity

BFPI exhibits antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by modulating pathways associated with inflammation, although specific molecular targets remain to be fully elucidated.

Case Studies

  • In vitro Studies : A series of experiments demonstrated that BFPI effectively inhibited the growth of various cancer cell lines, leading to significant reductions in viability and alterations in cell morphology.
  • Animal Models : Preliminary studies using animal models have indicated that BFPI could reduce tumor size in xenograft models, although further studies are needed to confirm these findings.

Toxicological Profile

Despite its promising biological activities, BFPI's safety profile must be considered:

  • Acute Toxicity : Exposure to high concentrations may lead to respiratory issues and other acute symptoms .
  • Long-term Effects : There is potential for reactive airways dysfunction syndrome (RADS) following exposure to BFPI, necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-2-fluorophenylisothiocyanate to achieve high purity?

  • Methodological Answer : Begin with a bromo-fluorophenyl precursor (e.g., 3-Bromo-2-fluorobenzonitrile or boronic acid derivatives) . Introduce the isothiocyanate group via nucleophilic substitution using thiocyanate salts (e.g., KSCN) under controlled temperatures (70–90°C) in anhydrous solvents like THF or DMF. Monitor reaction progress via TLC or HPLC (>95.0% purity threshold as per HLC standards) . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the aromatic substitution pattern and isothiocyanate group integration . Mass spectrometry (ESI-TOF or EI-MS) verifies molecular weight (expected [M+^+] ≈ 244–246 amu). FT-IR identifies the C≡N stretch (~2050–2100 cm1^{-1}) and aryl-Br/F vibrations . High-purity standards (>95.0% HLC/GC) ensure reliable baselines .

Q. How should researchers handle the compound’s instability during storage?

  • Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the isothiocyanate group . Use amber vials to avoid photodegradation. Confirm stability via periodic HPLC analysis, comparing retention times to freshly synthesized batches .

Advanced Research Questions

Q. How can computational modeling resolve contradictory NMR data for intermediates in the synthesis pathway?

  • Methodological Answer : Perform density functional theory (DFT) calculations to simulate 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts for proposed intermediates . Compare simulated spectra with experimental data to identify structural discrepancies (e.g., regiochemical byproducts). Tools like Gaussian or ORCA can model steric/electronic effects of bromine/fluorine substituents . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4/SPhos for Suzuki-Miyaura couplings with boronic acids) . Screen solvents (toluene > DMF) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to enhance reactivity. Use microwave-assisted synthesis to reduce reaction times and side-product formation . Analyze byproducts via GC-MS to adjust stoichiometry or temperature gradients.

Q. How should researchers reconcile discrepancies between theoretical and experimental reaction mechanisms?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or Hammett studies to probe electronic influences of bromine/fluorine substituents . Compare experimental activation energies (from Arrhenius plots) with DFT-derived energy barriers . Iteratively refine computational models using experimental data (e.g., substituent effects on thiocyanate group reactivity) .

Data Analysis & Contradiction Management

Q. How to interpret conflicting HPLC purity results across laboratories?

  • Methodological Answer : Standardize protocols using identical columns (e.g., LiChrosorb® RP-8) and mobile phases (acetonitrile/water with 0.1% TFA) . Share raw data (retention times, peak areas) via open-access platforms for cross-lab validation . Reanalyze samples spiked with known impurities (e.g., hydrolyzed thiourea byproducts) to identify systemic errors .

Q. What statistical approaches validate reproducibility in biological assays using this compound?

  • Methodological Answer : Apply ANOVA to compare inter-assay variability (e.g., IC50_{50} values in enzyme inhibition studies). Use principal component analysis (PCA) to isolate batch-to-batch differences in compound purity . Include positive controls (e.g., commercial kinase inhibitors) to normalize data across experiments .

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